Desmethyl Cisatracurium Besylate is a derivative of Cisatracurium Besylate, a non-depolarizing skeletal muscle relaxant commonly used in anesthesia. This compound is significant in medical applications, particularly in facilitating surgical procedures by inducing muscle relaxation. Desmethyl Cisatracurium Besylate is characterized by the absence of a methyl group in its structure compared to its parent compound, which may influence its pharmacological properties and metabolic pathways.
Desmethyl Cisatracurium Besylate originates from the synthesis of Cisatracurium Besylate, which is itself a stereoisomer of Atracurium Besylate. The chemical classification of Desmethyl Cisatracurium Besylate places it within the category of neuromuscular blocking agents. Its systematic name reflects its structural modifications, specifically the removal of a methyl group from the cis-isomer of Atracurium.
The synthesis of Desmethyl Cisatracurium Besylate can be approached through various chemical methods, often involving multi-step reactions that build upon the existing structure of Cisatracurium Besylate. The general synthetic route includes:
Technical details reveal that maintaining high purity and yield is crucial, as previous methods have encountered challenges such as byproduct formation and low product yields .
The molecular formula for Desmethyl Cisatracurium Besylate can be represented as follows:
The structure features multiple chiral centers, contributing to its classification as a chiral compound. The absence of the methyl group distinguishes it from Cisatracurium Besylate, potentially altering its interaction with biological targets.
The structural representation indicates that Desmethyl Cisatracurium Besylate retains the essential pharmacophoric elements necessary for neuromuscular blocking activity while differing in steric configuration due to the missing methyl group.
Desmethyl Cisatracurium Besylate undergoes several key chemical reactions during its synthesis and metabolism:
Technical details regarding these reactions emphasize the importance of reaction conditions (e.g., temperature, pH) in achieving optimal yields and minimizing unwanted byproducts .
Desmethyl Cisatracurium Besylate functions primarily by blocking neuromuscular transmission at the neuromuscular junction. It competes with acetylcholine for binding sites on nicotinic receptors located on the motor end plate:
Data indicate that this mechanism is similar to other neuromuscular blockers but may differ in potency and duration due to structural variations .
Relevant analyses have shown that maintaining appropriate storage conditions is essential for preserving potency .
Desmethyl Cisatracurium Besylate is utilized primarily in clinical settings for muscle relaxation during anesthesia. Its applications extend beyond surgery into critical care management where muscle relaxation is required for mechanical ventilation or other interventions. Research continues into its pharmacokinetics and potential advantages over other neuromuscular blockers, focusing on optimizing patient outcomes during surgical procedures.
Desmethyl Cisatracurium Besylate is a monoquaternary ammonium metabolite of the neuromuscular blocking agent Cisatracurium Besylate. Its core structure retains the bisbenzyltetrahydroisoquinolinium skeleton but features a demethylated tertiary amine at one of the quaternary nitrogen centers, converting it to a tertiary amine functionality [1] [4]. This desmethylation reduces the molecule’s formal positive charge from +2 to +1, significantly altering its electrostatic interactions. The compound exists as a specific stereoisomer (designated 1R-cis, 1'R-cis) within the broader atracurium isomer family, mirroring the chiral specificity of the parent drug [7] [8].
Key structural characteristics:
Structural characterization relies heavily on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, which separates and identifies the metabolite based on its distinct polarity and mass shift [3] [8]. Nuclear Magnetic Resonance (NMR) spectroscopy further confirms the loss of the methyl group signal and verifies chiral integrity [8].
Table 1: Structural Differentiation from Parent Compound
Feature | Cisatracurium Besylate | Desmethyl Cisatracurium Besylate |
---|---|---|
Quaternary Nitrogens | Two (N⁺) | One (N⁺), one tertiary amine (N) |
Molecular Charge | +2 | +1 |
Molecular Formula | C₆₅H₈₂N₂O₁₈S₂ | ~C₆₄H₈₀N₂O₁₈S₂ |
Key Identification | HPLC Rt ~8-12 min | Shorter retention time (HPLC) |
Desmethyl Cisatracurium Besylate forms primarily through hepatic metabolism, where cytochrome-mediated N-demethylation occurs [1] [7]. This metabolic pathway distinguishes it from the parent compound, which undergoes organ-independent Hofmann elimination (80%) with minor hepatic involvement [1] [2]. Crucially, the desmethyl metabolite exhibits negligible neuromuscular blocking activity. This is attributed to:
Pharmacokinetically, the metabolite demonstrates extended plasma half-life in renal impairment settings, as its elimination depends more heavily on renal excretion (15-20%) and hepatic clearance than the parent’s pH/temperature-driven degradation [1] [5].
Table 2: Functional Comparison with Cisatracurium Besylate
Property | Cisatracurium Besylate | Desmethyl Derivative |
---|---|---|
Primary Elimination | Hofmann elimination (80%) | Hepatic/Renal (no Hofmann pathway) |
Receptor Affinity | High (Competitive nAChR antagonist) | Low (Minimal binding) |
Potency (ED₉₅) | 0.05 mg/kg | >0.5 mg/kg (estimated) |
pH Dependency | Degrades faster at alkaline pH | Less pH-sensitive |
As a besylate (benzenesulfonate) salt, Desmethyl Cisatracurium Besylate exhibits high water solubility (>50 mg/mL), comparable to the parent compound [3] [10]. However, its stability profile diverges significantly:
Primary degradation products include:
Table 3: Stability and Degradation Products
Condition | Cisatracurium Besylate | Desmethyl Cisatracurium Besylate |
---|---|---|
Hofmann Degradation | Major pathway (t½=22–29 min, 37°C) | Minor pathway (slower rate) |
Ester Hydrolysis | Significant | Dominant degradation route |
Key Degradants | Laudanosine, Monoacrylate | Desmethyl Laudanosine, Monoacrylate |
Refrigerated (4°C) | Stable 30 days in saline | Stable 30 days (inferred) |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: